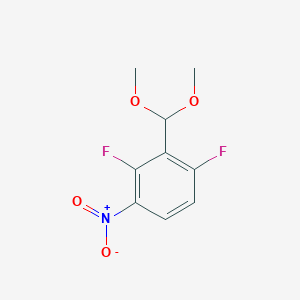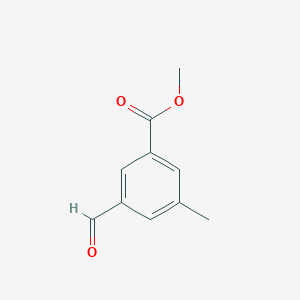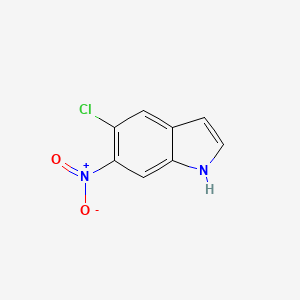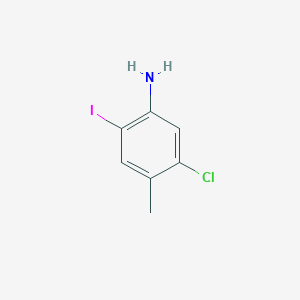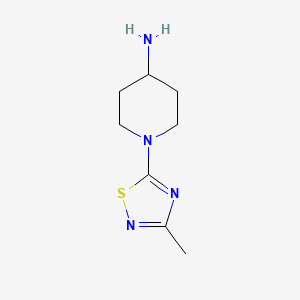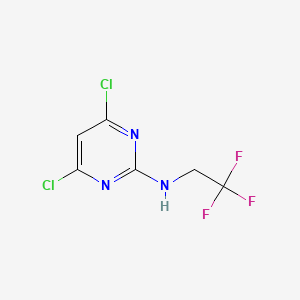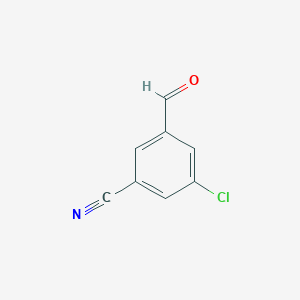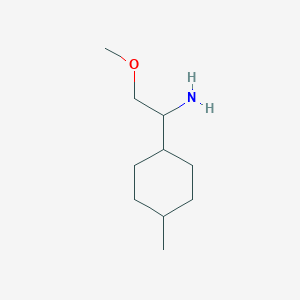
2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine
Overview
Description
2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, also known as methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine (ACH) class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative effects. However, MXE has also been studied for its potential therapeutic properties, particularly in the treatment of depression and anxiety disorders.
Scientific Research Applications
Palladium(II) Complexes as Catalysts for Olefin Methoxycarbonylation
Research involving similar compounds, such as 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, has led to the development of palladium(II) complexes that serve as catalysts for the methoxycarbonylation of olefins. These complexes have been found effective in producing linear and branched esters, with their catalytic behavior influenced by complex structure and olefin chain length (Zulu et al., 2020).
Catalytic Amination of Alcohols
In another study, the amination of alcohols like 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst was explored. The main product, 2-amino-1-methoxypropane, was produced with high selectivity. The study provides insights into the influence of reaction parameters such as temperature and ammonia concentration on product distribution (Bassili & Baiker, 1990).
Applications in Ethylene Oligomerization
Research involving similar compounds like 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine has been conducted in the context of ethylene oligomerization. Nickel(II) complexes chelated by (amino)pyridine ligands were investigated, revealing insights into the reactivity trends and the influence of complex structure on ethylene oligomerization reactions (Nyamato et al., 2016).
Synthesis of Substituted Amines
Studies have also focused on synthesizing substituted amines through reactions involving similar compounds. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, described a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, highlighting the method's simplicity and environmental friendliness (Aquino et al., 2015).
properties
IUPAC Name |
2-methoxy-1-(4-methylcyclohexyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h8-10H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDUYXZIIJVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(COC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B1427130.png)
